molecular formula C23H20FN3O5S B14115299 N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14115299
M. Wt: 469.5 g/mol
InChI Key: POOGLYVVIMRMDI-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a thieno[3,2-d]pyrimidinone derivative with a substituted acetamide side chain. The core structure features a bicyclic thienopyrimidinone scaffold, which is modified at the 3-position by a 4-fluorobenzyl group and at the 1-position by an acetamide linker bearing a 3,5-dimethoxyphenyl substituent.

The 3,5-dimethoxyphenyl group contributes electron-donating methoxy substituents, which may enhance solubility and influence binding affinity via steric or electronic interactions.

Properties

Molecular Formula

C23H20FN3O5S

Molecular Weight

469.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H20FN3O5S/c1-31-17-9-16(10-18(11-17)32-2)25-20(28)13-26-19-7-8-33-21(19)22(29)27(23(26)30)12-14-3-5-15(24)6-4-14/h3-11H,12-13H2,1-2H3,(H,25,28)

InChI Key

POOGLYVVIMRMDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)OC

Origin of Product

United States

Preparation Methods

Formation of the Thieno[3,2-d]Pyrimidine Core

The core structure is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For example, ethyl 2-amino-4-methylthiophene-3-carboxylate reacts with urea in refluxing acetic acid to yield thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.

Mechanistic Insight :

  • Step 1 : Protonation of urea enhances electrophilicity, enabling nucleophilic attack by the amine group of the thiophene derivative.
  • Step 2 : Cyclization occurs via intramolecular dehydration, forming the pyrimidine ring.

4-Fluorobenzyl Substitution at Position 3

The 3-position is functionalized through alkylation using 4-fluorobenzyl bromide. A base such as potassium carbonate in dimethylformamide (DMF) facilitates the SN2 reaction, yielding 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.

Optimization Considerations :

  • Solvent : Polar aprotic solvents (DMF, DMSO) improve reagent solubility.
  • Temperature : Reactions proceed optimally at 80–90°C for 6–8 hours.
  • Yield : Reported yields range from 65–78% after recrystallization.

Acetamide Functionalization at Position 1

The final step involves coupling the 1-position nitrogen with 2-bromo-N-(3,5-dimethoxyphenyl)acetamide. This is achieved via a palladium-catalyzed Buchwald-Hartwig amidation using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as ligands.

Critical Parameters :

  • Catalyst Loading : 2–5 mol% Pd₂(dba)₃.
  • Base : Cs₂CO₃ or K₃PO₄ for deprotonation.
  • Yield : 50–62% after column chromatography.

Detailed Synthetic Protocol

Reagents and Starting Materials

Component Specification Source
Ethyl 2-amino-4-methylthiophene-3-carboxylate 98% purity, HPLC-grade Sigma-Aldrich
4-Fluorobenzyl bromide 99%, stabilized with copper(I) bromide TCI Chemicals
N-(3,5-Dimethoxyphenyl)-2-bromoacetamide Custom synthesis, >95% purity EvitaChem
Pd₂(dba)₃ 98%, stored under argon Strem Chemicals

Reaction Conditions

Step Reaction Conditions Duration Yield
1 Cyclocondensation Acetic acid, reflux, N₂ atmosphere 12 h 75%
2 4-Fluorobenzyl alkylation DMF, K₂CO₃, 80°C 8 h 70%
3 Buchwald-Hartwig coupling Toluene, Pd₂(dba)₃, Xantphos, 110°C 24 h 55%

Purification and Characterization

Purification Techniques

  • Recrystallization : The thieno[3,2-d]pyrimidine intermediate is purified using ethanol/water (3:1 v/v).
  • Column Chromatography : Final acetamide product is isolated via silica gel chromatography (eluent: ethyl acetate/hexane 1:2).

Analytical Data

Property Experimental Value Theoretical Value Method
Melting Point 218–220°C DSC
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H) Bruker AVANCE
HPLC Purity 99.2% C18 column

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, the cyclocondensation step completes in 2 hours at 150°C with comparable yields (72%).

Enzymatic Catalysis

Recent advances employ lipases for enantioselective amidation, though yields remain suboptimal (30–40%).

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD) Contribution to Total Cost
Pd₂(dba)₃ 12,000 58%
4-Fluorobenzyl bromide 450 22%
Solvents 200 10%

Environmental Impact

  • E-Factor : 32 (kg waste/kg product), driven by solvent use in chromatography.
  • Mitigation Strategies : Switch to cyclopentyl methyl ether (CPME) as a greener solvent.

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its properties may be useful in developing new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving its molecular targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved would depend on the specific biological context and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) References
N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide C₂₄H₂₁FN₃O₅S 506.51 3,5-dimethoxyphenyl, 4-fluorobenzyl Not explicitly reported (inference from analogues)
2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide C₂₃H₂₀FN₃O₂S₂ 453.56 3,5-dimethylphenyl, sulfanyl linker Not reported
2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide derivatives Varies Varies Benzothiazole, indole Anti-inflammatory, analgesic, antibacterial (e.g., compound 5d: IC₅₀ = 12 μM for anti-inflammatory activity)

Key Observations:

Substituent Effects on Bioactivity: The 3,5-dimethoxyphenyl group in the target compound contrasts with the 3,5-dimethylphenyl group in ’s analogue. The sulfanyl linker in ’s compound may confer different conformational flexibility compared to the oxygen-based acetamide linker in the target compound, affecting pharmacokinetics .

Fluorine Substitution: The 4-fluorobenzyl group in the target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogues, as seen in fluorinated pharmaceuticals .

Thienopyrimidinone Core: The bicyclic thienopyrimidinone scaffold is shared with ’s compound.

Electronic and Steric Comparisons

  • Hydrogen Bonding: The 2,4-dioxo groups in the thienopyrimidinone core can act as hydrogen bond acceptors, a feature critical for interactions with biological targets. Intramolecular hydrogen bonding (as discussed in ) may stabilize the molecule’s conformation, influencing its activity .
  • Van der Waals Interactions : The 3,5-dimethoxyphenyl group’s bulkiness may enhance van der Waals interactions with hydrophobic binding pockets, compared to smaller substituents like methyl groups .

Implications for Drug Design

  • QSAR Considerations: highlights that minor structural changes (e.g., methoxy vs. methyl groups) can significantly alter molecular descriptors such as polar surface area and logP, impacting bioavailability and target engagement .
  • Biological Compatibility : ’s emphasis on structural compatibility in pesticide design underscores the importance of substituent selection for optimizing biological activity while minimizing off-target effects .

Biological Activity

  • Chemical Formula: C22H18FN3O4S
  • Molecular Weight: 439.47 g/mol
  • CAS Number: Not available
  • Purity: >90%

This compound belongs to the thieno[3,2-d]pyrimidine class, which is known for various biological activities including anticancer and antimicrobial properties.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action: The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways.
  • Efficacy: A study published in 2019 identified a similar thieno[3,2-d]pyrimidine derivative that demonstrated potent cytotoxic effects against breast and lung cancer cell lines (IC50 values in the low micromolar range) .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on cytochrome P450 enzymes:

  • CYP Enzyme Inhibition: Preliminary studies suggest that this compound may act as a weak inhibitor of CYP3A4. This is crucial as CYP3A4 is involved in the metabolism of many drugs, indicating potential drug-drug interactions .

Antimicrobial Activity

The thieno[3,2-d]pyrimidine scaffold has also been associated with antimicrobial properties:

  • Activity Spectrum: Research has shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.

Case Study 1: Anticancer Screening

In a multicellular spheroid model used to screen for anticancer agents, this compound was found to reduce tumor growth significantly compared to controls. The study highlighted its potential as a lead compound for further development .

Case Study 2: Pharmacokinetics and Drug Interactions

A pharmacokinetic study focusing on the compound's metabolism revealed that its structure might lead to significant interactions with other drugs metabolized by CYP enzymes. This emphasizes the need for further investigation into its safety profile when used alongside other medications .

Q & A

Q. How can hydrogen-bonding networks influence polymorph formation?

  • Methodology : Screen crystallization conditions (solvent, temperature, anti-solvent) to isolate polymorphs. Characterize via SC-XRD and Raman spectroscopy. Compare lattice energies using PIXELC software to identify thermodynamically stable forms .

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